2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
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Overview
Description
2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, an oxaspiro structure, and an azaspiro moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxaspiro intermediate: This step involves the cyclization of a suitable diol with a halogenated ketone under basic conditions to form the oxaspiro structure.
Introduction of the azaspiro moiety: The oxaspiro intermediate is then reacted with an amine to introduce the azaspiro group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxaspiro and azaspiro moieties can contribute to specific binding interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-ol: This compound is similar but contains a hydroxyl group instead of a ketone.
2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-amine: This compound has an amine group in place of the ketone.
Uniqueness
2,2,2-trifluoro-1-{6-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one is unique due to its combination of a trifluoromethyl group, oxaspiro structure, and azaspiro moiety. This combination imparts distinctive chemical properties, such as high lipophilicity, metabolic stability, and specific binding interactions, making it valuable in various scientific research applications.
Properties
CAS No. |
2613382-39-9 |
---|---|
Molecular Formula |
C9H12F3NO2 |
Molecular Weight |
223.2 |
Purity |
94 |
Origin of Product |
United States |
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